3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(butanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-7-17(23)22-18-15-10-4-5-11-16(15)26-19(18)20(24)21-13-8-6-9-14(12-13)25-2/h4-6,8-12H,3,7H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAVABVIJRHRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an excellent method for synthesizing polycyclic benzofuran compounds . This method is advantageous due to its high yield and fewer side reactions. Industrial production methods often involve the use of proton quantum tunneling to construct the benzofuran ring, which also results in high yield and minimal side reactions .
Chemical Reactions Analysis
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified benzofuran derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it has been studied for its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In medicine, it is being explored as a potential therapeutic agent for various diseases, including cancer and viral infections . In industry, it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or viral replication, thereby exerting its anti-tumor and anti-viral effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity vs. Solubility: The butyramido group in the target compound increases lipophilicity compared to the amino group in or the polar piperazinyl group in . This may favor blood-brain barrier penetration but reduce aqueous solubility.
- Electron Effects : The 3-methoxyphenyl group in the target compound and the 7-methoxy analog in both donate electrons, but positional differences (3 vs. 7) alter charge distribution across the benzofuran ring.
- Halogen vs.
Bioactivity Comparison
Antioxidant Activity (Table 3 from )
The 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives exhibit notable antioxidant activity, with IC₅₀ values ranging from 12–45 μM in DPPH radical scavenging assays.
Neuroprotective Potential
Tacrine–benzofuran hybrids (e.g., compound 13 in ) demonstrate acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8–2.1 μM), attributed to the tacrine moiety. The target compound lacks this moiety, implying divergent mechanisms but retains the benzofuran core, which may contribute to receptor binding.
Pharmacokinetic Considerations
- Metabolic Stability : The 3-methoxyphenyl group may slow oxidative metabolism compared to the 4-methylphenyl group in due to steric protection of the methoxy oxygen.
- Synthetic Accessibility : The target compound’s butyramido group requires acylation steps, whereas the bromofuran analog in involves bromination, which can be challenging .
Structural-Activity Relationship (SAR) Insights
- Position 3 Substitutions: Butyramido (target) vs. bromofuran () vs. amino (): Bulky substituents at position 3 may hinder rotation, affecting conformational flexibility and target binding.
- N-Phenyl Modifications: The 3-methoxyphenyl group (target) vs.
Biological Activity
3-butyramido-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzofuran Core : A fused benzene and furan ring system that is known for various biological activities.
- Amide Functional Group : Contributes to its solubility and biological interaction capabilities.
- Methoxy and Butyramido Substituents : These groups enhance the compound's pharmacological profile.
Antimicrobial Properties
Research indicates that benzofuran derivatives, similar to this compound, exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Studies on related benzofuran derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines, which could be beneficial in managing conditions like arthritis or other inflammatory diseases .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : It might modulate receptors related to pain and inflammation, thereby reducing symptoms associated with these conditions.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of benzofuran derivatives found that certain modifications enhanced their efficacy against Gram-positive bacteria. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for the most potent derivative .
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that related compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating a strong anti-inflammatory effect .
Study 3: Anticancer Potential
In a cell line study involving human cancer cells, a related benzofuran derivative showed an IC50 value of 25 µM after 48 hours of treatment, indicating substantial cytotoxicity against cancer cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
